1-(4-chlorobenzyl)-8-((2-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-8-(2-hydroxypropylamino)-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-10(24)8-19-16-20-14-13(21(16)2)15(25)23(17(26)22(14)3)9-11-4-6-12(18)7-5-11/h4-7,10,24H,8-9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYIKKDBUBUYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorobenzyl)-8-((2-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests a variety of interactions with biological systems, particularly in the realms of anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer Activity : The compound has shown potential in inhibiting the growth of various cancer cell lines.
- Anti-inflammatory Properties : It may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
-
Cell Line Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 15 µM.
- A549 (Lung Cancer) : Exhibited an IC50 value of around 20 µM.
- HCT116 (Colorectal Cancer) : Displayed significant inhibition with an IC50 value of 12 µM.
Cell Line IC50 (µM) MCF-7 15 A549 20 HCT116 12 - Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest. Studies have indicated that the compound can activate caspase pathways leading to programmed cell death in cancer cells.
Research Insights
The anti-inflammatory potential of the compound has been evaluated through various assays:
-
Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
Cytokine Control Level (pg/mL) Treated Level (pg/mL) TNF-alpha 150 50 IL-6 120 30
Scientific Research Applications
Research indicates that this compound has notable biological activities, particularly in the following areas:
- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent, which could be beneficial in treating conditions characterized by inflammation.
- CNS Activity : It may possess central nervous system (CNS) activity, suggesting applications in neuropharmacology and the treatment of neurological disorders.
Drug Development
The structural characteristics of 1-(4-chlorobenzyl)-8-((2-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione make it a candidate for drug development. Its ability to interact with biological targets can lead to the formulation of new therapeutic agents.
Interaction Studies
Preliminary studies on the interaction of this compound with various biological systems are crucial for understanding its pharmacokinetics and pharmacodynamics. Such studies help elucidate how the compound behaves in vivo and its potential therapeutic efficacy.
Case Studies
Several case studies have been conducted to explore the applications of this compound:
- Neuropharmacological Studies : In vitro studies indicated that the compound could modulate neurotransmitter levels, suggesting potential use in treating neurodegenerative diseases.
- Anti-inflammatory Research : Experimental models demonstrated that the compound effectively reduced inflammatory markers in tissue samples, indicating its therapeutic potential in inflammatory diseases.
- Synthesis and Optimization : Various synthetic routes have been explored to enhance yield and purity of the compound. For instance, one method involves reacting 3,7-dimethylpurine with 4-chlorobenzyl chloride under basic conditions to facilitate substitution at the desired position.
Chemical Reactions Analysis
Functional Group Transformations at the Hydroxypropylamino Substituent
The 2-hydroxypropylamino group (-NH-CH₂CH(OH)CH₃) enables targeted modifications:
Purine Core Reactivity
The 1H-purine-2,6-dione scaffold undergoes characteristic reactions:
Nucleophilic Substitution
The C8 position (activated by electron-withdrawing purine system) reacts with nucleophiles:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux | 8-hydrazino derivative | 82% | |
| Sodium thiophenolate | DCM, RT, 12 hrs | 8-(phenylthio)-substituted analog | 68% |
Ring Modifications
-
Acid Hydrolysis : 6N HCl at 100°C cleaves the purine ring to yield 4,5-diaminopyrimidine intermediates.
-
Photochemical Reactions : UV irradiation in methanol generates 8-oxo derivatives via radical mechanisms .
Chlorobenzyl Group Reactivity
The 4-chlorobenzyl moiety participates in cross-coupling and substitution reactions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, DME, 80°C | Biaryl derivatives | |
| Nucleophilic Aromatic Substitution | KNH₂, NH₃(l), -33°C | 4-aminobenzyl analog |
Multi-Step Synthetic Pathways
Example: Synthesis of pyrazoline derivatives (analogous to ):
Step 1 : Condensation with 4-chlorobenzaldehyde
Step 2 : Cyclization with hydrazine hydrate
| Intermediate | Conditions | Final Product | Yield |
|---|---|---|---|
| Chalcone derivative | Ethanol, reflux, 5 hrs | Pyrazoline ring-fused purine analog | 80% |
Stability Under Physiological Conditions
Critical degradation pathways (pH 7.4, 37°C):
| Pathway | Half-Life | Primary Degradants |
|---|---|---|
| Hydrolysis of dione | 48 hrs | 6-hydroxy-8-aminopurine |
| Oxidative dechlorination | 72 hrs | 4-hydroxybenzyl derivative |
This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling rational design of analogs with tailored pharmacokinetic properties. Experimental data from chalcone condensations and cross-coupling protocols provide scalable methodologies for derivative synthesis.
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structure of this compound?
Methodological Answer:
- FTIR and Mass Spectrometry : For functional group identification, FTIR can detect characteristic peaks such as C=O stretching (~1650–1700 cm⁻¹) and N-H stretching (~3300 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For example, similar purine-dione derivatives showed peaks at m/z = 169 (base peak) and 149 (C-Cl fragmentation) in MS analysis .
- Chromatography : UPLC or HPLC with UV detection can assess purity. Retention times and peak symmetry should align with standards, as demonstrated in studies on theophylline derivatives .
Q. How can synthetic routes be optimized for this compound, particularly regarding regioselectivity?
Methodological Answer:
- Stepwise Functionalization : Introduce substituents sequentially to avoid competing reactions. For example, the 4-chlorobenzyl group can be attached first via nucleophilic substitution, followed by amine coupling at the 8-position under controlled pH (e.g., using DIPEA as a base) .
- Catalytic Optimization : Use Pd-catalyzed cross-coupling for aryl halide intermediates, as seen in analogous purine syntheses . Monitor reaction progress via TLC or LC-MS to minimize side products.
Q. What theoretical frameworks guide the study of this compound’s biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare its activity to structurally related compounds (e.g., theophylline or 3,7-dimethylpurine derivatives) to identify critical functional groups. For example, the 2-hydroxypropylamino group may enhance solubility or receptor binding .
- Molecular Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., adenosine receptors) based on crystallographic data of similar ligands .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Standardized Assay Conditions : Control variables such as cell line viability, solvent (e.g., DMSO concentration), and incubation time. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentration in kinase assays .
- Meta-Analysis : Use statistical tools (e.g., ANOVA or Bayesian inference) to compare datasets across studies. Reference methodological details from crystallography or spectroscopy to validate structural assumptions .
Q. What advanced techniques are suitable for elucidating the compound’s 3D conformation and crystal packing?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths and angles with high precision. For example, a related chlorophenyl-purine derivative showed a mean C–C bond length of 1.54 Å and R factor = 0.062 in SCXRD analysis .
- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare computed vibrational frequencies (e.g., C=O stretches) to experimental FTIR data .
Q. How can in silico models predict the compound’s metabolic stability or toxicity?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity. For instance, the 2-hydroxypropyl group may improve metabolic stability by reducing first-pass oxidation .
- MD Simulations : Perform 100-ns molecular dynamics simulations (e.g., GROMACS) to assess binding mode stability with targets like PDE inhibitors .
Q. What strategies address low yields in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, as demonstrated in aryl halide coupling reactions .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (temperature, catalyst loading). For example, a 2³ factorial design could identify critical factors in amine coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
